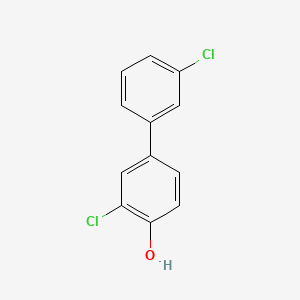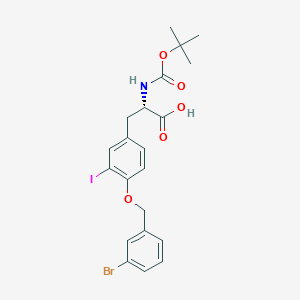
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-O-3-bromobenzyl-3-iodo-L-tyrosine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl group, and an iodine atom attached to the tyrosine backbone. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Bromination: The aromatic ring of the tyrosine is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Iodination: The brominated tyrosine is then iodinated using an iodinating agent like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the side chains.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanate derivatives, while oxidation can lead to the formation of quinones or other oxidized products.
Scientific Research Applications
Chemistry: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is widely used in peptide synthesis as a building block
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The presence of bromine and iodine atoms can facilitate the detection and analysis of peptides and proteins.
Medicine: this compound has potential applications in drug development and delivery. Its ability to undergo various chemical modifications makes it a valuable tool for designing novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules and materials. Its unique reactivity and structural properties make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-O-3-bromobenzyl-3-iodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to certain proteins and enzymes. This can lead to the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.
Comparison with Similar Compounds
Boc-L-tyrosine: Lacks the bromobenzyl and iodine groups, making it less reactive in certain chemical reactions.
Boc-O-benzyl-L-tyrosine: Contains a benzyl group instead of a bromobenzyl group, resulting in different reactivity and applications.
Boc-O-3-iodobenzyl-L-tyrosine: Similar structure but lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness: Boc-O-3-bromobenzyl-3-iodo-L-tyrosine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific labeling, detection, and modification of peptides and proteins.
Properties
IUPAC Name |
(2S)-3-[4-[(3-bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrINO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-8-18(16(23)10-13)28-12-14-5-4-6-15(22)9-14/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXZHJJBLLHDW-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrINO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
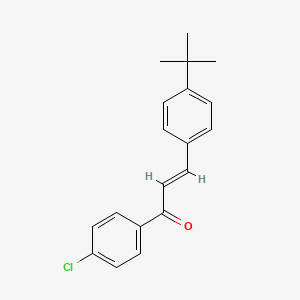

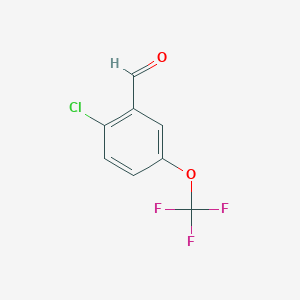
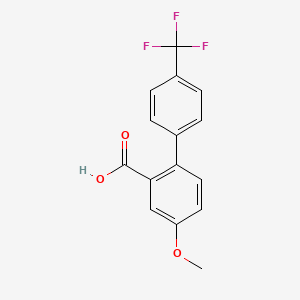
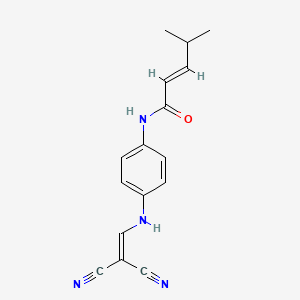
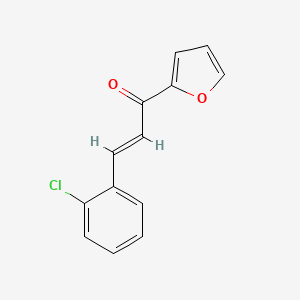
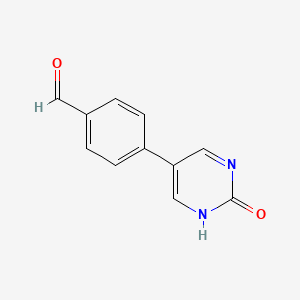
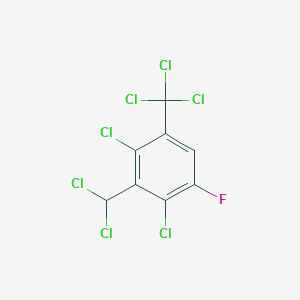
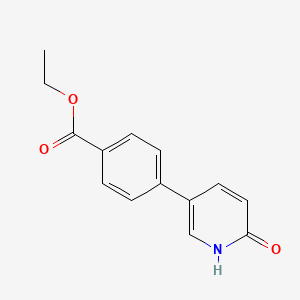
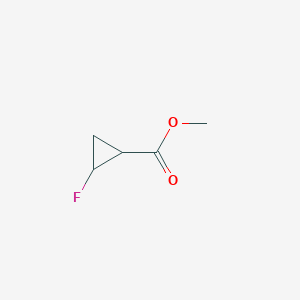
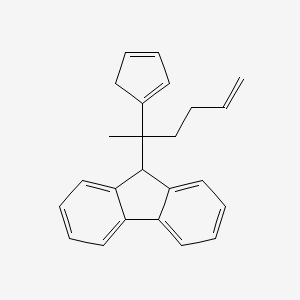
![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)

